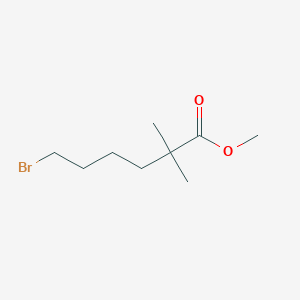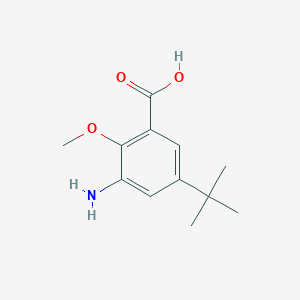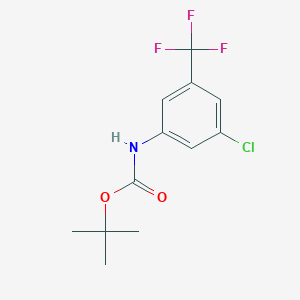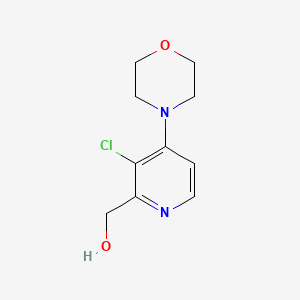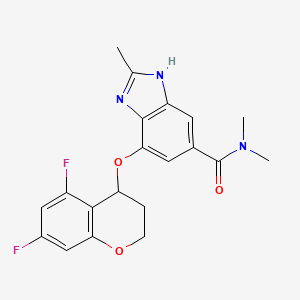
Tegoprazan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tegoprazan is a synthetic compound known for its potential pharmaceutical applications. It is structurally characterized by the presence of a benzimidazole core linked to a chromenyl moiety, which imparts unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tegoprazan involves the reaction of a 4-halo-2-methyl-1H-benzo[d]imidazole-6-carboxylate or 4-halo-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid amide with (S)-5,7-difluoro-3,4-dihydro-2H-chromene-4-ol in the presence of a copper reagent, base, additive, and solvent . The reaction conditions typically include:
Copper Reagent: Copper(I) iodide
Base: Potassium carbonate
Additive: 1,10-Phenanthroline
Solvent: Dimethylformamide (DMF)
Temperature: 100°C
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Tegoprazan undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
Tegoprazan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Tegoprazan involves its interaction with proton pump hydrogen ion/potassium ion exchange ATPase. It acts as a potassium-competitive acid blocker (P-CAB), inhibiting gastric acid secretion by competitively binding to potassium ions with H+/K±ATPase . This inhibition prevents the enzyme from undergoing conformational changes necessary for hydrogen-potassium exchange, thereby reducing acid production .
Comparación Con Compuestos Similares
Similar Compounds
Tegoprazan: A similar compound with a benzimidazole core and chromenyl moiety, used for treating GERD.
Omeprazole: A proton pump inhibitor with a different core structure but similar therapeutic use.
Lansoprazole: Another proton pump inhibitor with a benzimidazole core.
Uniqueness
This compound is unique due to its specific structural features, including the difluoro-substituted chromenyl moiety, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other proton pump inhibitors .
Propiedades
Fórmula molecular |
C20H19F2N3O3 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
7-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24) |
Clave InChI |
CLIQCDHNPDMGSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone](/img/structure/B8598136.png)





